(1R)-1-(3-Fluorophenyl)ethane-1,2-diamine
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Overview
Description
(1R)-1-(3-Fluorophenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of a fluorophenyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-fluorobenzaldehyde.
Reductive Amination: The precursor undergoes reductive amination with an appropriate amine source, such as ethylenediamine, in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-Fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(3-Fluorophenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the ethane-1,2-diamine backbone facilitates its incorporation into larger molecular structures. The compound may modulate biochemical pathways by acting as an agonist or antagonist at specific receptor sites.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(3-Chlorophenyl)ethane-1,2-diamine
- (1R)-1-(3-Bromophenyl)ethane-1,2-diamine
- (1R)-1-(3-Methylphenyl)ethane-1,2-diamine
Uniqueness
Compared to its analogs, (1R)-1-(3-Fluorophenyl)ethane-1,2-diamine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, binding affinity, and overall stability. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H11FN2 |
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Molecular Weight |
154.18 g/mol |
IUPAC Name |
(1R)-1-(3-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H11FN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m0/s1 |
InChI Key |
BJBRECRPMUHDDE-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@H](CN)N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CN)N |
Origin of Product |
United States |
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